molecular formula C12H22O11 · 2H2O B593393 Galactinol dihydrate CAS No. 1217474-91-3

Galactinol dihydrate

Cat. No.: B593393
CAS No.: 1217474-91-3
M. Wt: 378.3
InChI Key: HGCURVXTXVAIIR-ITYUJIADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Galactinol dihydrate is synthesized from myo-inositol and uridine diphosphate galactose in a galactosyltransferase-catalyzed reaction . The reaction conditions typically involve the use of specific enzymes that facilitate the transfer of galactose to myo-inositol, forming galactinol.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from plant sources, such as sugar beets. The process includes steps like enzymatic hydrolysis, filtration, and crystallization to obtain the pure dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Galactinol dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various galactosyl derivatives and oxidized forms of galactinol .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Galactinol dihydrate is unique due to its specific role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. Its ability to regulate gene expression and enhance stress tolerance in plants sets it apart from other similar compounds .

Biological Activity

Galactinol dihydrate, chemically known as α-D-galactosyl-(1→3)-1D-myo-inositol, plays a significant role in plant biology, particularly in stress responses and metabolic processes. This article delves into the biological activity of this compound, highlighting its synthesis, physiological roles, and potential applications based on diverse research findings.

Synthesis and Metabolism

Galactinol is synthesized from sucrose through the action of specific enzymes, primarily galactinol synthase (GolS). This enzyme catalyzes the conversion of UDP-galactose and myo-inositol into galactinol, which is a precursor for raffinose family oligosaccharides (RFOs) . The biosynthetic pathway is crucial for plants as it links central inositol metabolism to the synthesis of RFOs, which are involved in various physiological functions.

Physiological Roles

Galactinol and its derivatives have been identified as important osmoprotectants in plants. They play a critical role in protecting plant cells from oxidative stress induced by environmental factors such as salinity, chilling, and light intensity. Research indicates that transgenic plants overexpressing GolS exhibit enhanced levels of galactinol and raffinose, correlating with increased tolerance to oxidative stress .

Key Findings:

  • Osmoprotection : Galactinol acts as an osmoprotectant by stabilizing cellular structures during stress conditions .
  • Antioxidant Activity : It has been shown to scavenge hydroxyl radicals, thereby mitigating oxidative damage .
  • Stress Response : Transgenic Arabidopsis plants with elevated galactinol levels demonstrated improved resilience against methyl viologen (MV) treatment and high salinity .

Case Study 1: Transgenic Arabidopsis

In a study involving transgenic Arabidopsis plants overexpressing GolS, researchers observed significant increases in galactinol and raffinose concentrations under control conditions. The results indicated that these plants had enhanced tolerance to oxidative stress compared to wild-type counterparts. Specifically:

  • Galactinol Levels : Increased from undetectable levels in wild-type to approximately 1,727 nmol/g fresh weight in transgenic lines after MV treatment.
  • Raffinose Levels : Similarly elevated, reaching 788.5 nmol/g fresh weight under stress conditions .

Case Study 2: Plant Stress Responses

A comprehensive analysis highlighted the protective roles of galactinol during various stress scenarios:

  • Salinity Stress : Plants with higher galactinol levels exhibited improved physiological parameters such as leaf water content and reduced ion leakage.
  • Chilling Stress : Enhanced accumulation of galactinol correlated with better photosynthetic efficiency and lower oxidative damage markers .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReferences
OsmoprotectionHigh ,
Antioxidant ActivityModerate ,
Stress ToleranceHigh ,
Medicinal PropertiesEmerging

Properties

IUPAC Name

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCURVXTXVAIIR-XIENVMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584969
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16908-86-4
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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